D-Glucitol-13C6
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Overview
Description
D-Glucitol-13C6: is a carbon-13 labeled form of D-Glucitol, also known as D-Sorbitol. This compound is a sugar alcohol derived from glucose and is commonly used as a low-calorie sweetener. The carbon-13 labeling makes it particularly useful in various scientific research applications, including metabolic studies and tracer experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucitol-13C6 is typically synthesized through the isotopic labeling of D-Glucitol. The process involves the incorporation of carbon-13 isotopes into the glucose molecule, which is then reduced to form this compound. This can be achieved through chemical synthesis and isotopic exchange techniques in a laboratory setting .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis where glucose is hydrogenated in the presence of a catalyst to produce D-Glucitol. The isotopic labeling is then introduced through specialized chemical processes to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: D-Glucitol-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce D-Glucaric acid.
Reduction: It can be reduced to form other sugar alcohols.
Substitution: Various substitution reactions can occur, where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a nickel catalyst is often used.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products:
Oxidation: D-Glucaric acid.
Reduction: Other sugar alcohols like mannitol.
Substitution: Acetylated derivatives of this compound.
Scientific Research Applications
Chemistry: D-Glucitol-13C6 is used as a tracer in metabolic studies to track the conversion and utilization of glucose in various biochemical pathways .
Biology: In biological research, it is used to study carbohydrate metabolism and to investigate the role of glucose in cellular processes .
Medicine: this compound is employed in medical research to understand glucose metabolism in diabetic patients and to develop new treatments for metabolic disorders .
Industry: In the industrial sector, it is used in the production of low-calorie sweeteners and as a stabilizer in various food products .
Mechanism of Action
The mechanism of action of D-Glucitol-13C6 involves its metabolism in the body, where it is converted into glucose and other metabolites. The carbon-13 labeling allows researchers to trace its metabolic pathways and understand its role in various biochemical processes. The molecular targets include enzymes involved in glucose metabolism, such as hexokinase and glucose-6-phosphate dehydrogenase.
Comparison with Similar Compounds
D-Mannitol: Another sugar alcohol used as a sweetener and in medical applications.
D-Xylitol: A sugar alcohol derived from xylose, commonly used in dental care products.
D-Lactitol: Derived from lactose, used as a low-calorie sweetener.
Uniqueness: D-Glucitol-13C6 is unique due to its carbon-13 labeling, which makes it particularly valuable in research applications. This isotopic labeling allows for precise tracking and quantification in metabolic studies, setting it apart from other similar compounds .
Properties
Molecular Formula |
C6H14O6 |
---|---|
Molecular Weight |
188.13 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
FBPFZTCFMRRESA-RECRUNKLSA-N |
Isomeric SMILES |
[13CH2]([13C@H]([13C@@H]([13C@H]([13C@H]([13CH2]O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.